14-Hydroxy-androsta-1,4-diene-3,17-dione
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Overview
Description
14-Hydroxyandrosta-1,4-diene-3,17-dione is a 3-hydroxy steroid. It has a role as an androgen.
Scientific Research Applications
Bioconversion and Microbial Hydroxylation
Bioconversion in Green Algae
14-Hydroxy-androsta-1,4-diene-3,17-dione undergoes biotransformation by the green alga T76 Scenedesmus quadricauda. This process involves complex skeleton rearrangements resulting in the formation of epimeric 5-hydroxyderivatives and other products (DellaGreca et al., 1996).
Microbial Hydroxylation with Fungi
Fungal strains like Penicillium raistrickii, Aspergillus ochraceus, Curvularia lunata, and Beauveria bassiana can hydroxylate this compound, producing various hydroxylated derivatives. These transformations offer potential for the production of novel steroid compounds (Breiter et al., 1995).
Chemical Synthesis and Modifications
Regioselective Synthesis of Steroids
The compound is utilized in the regioselective synthesis of polymethylated steroids in the androstane series, indicating its importance in the synthesis of complex steroid structures (Künzer et al., 1989).
Dehydration and Chemical Transformation
Studies show the effectiveness of dehydrating this compound using mineral acids in organic solvents, highlighting its role in producing other steroid compounds through chemical transformations (Savinova et al., 2017).
Microbial Biotransformation
Microbial Biotransformation Processes
The biotransformation of this compound by various microbes is explored for the production of key intermediates like estrone and estradiol. This process is crucial in the large-scale production of steroidal intermediates (Prakash & Bajaj, 2017).
Modification of Non-Core Metabolic Pathways in Mycolicibacterium
Research into the modification of non-core metabolic pathways in mycolicibacterium for the biotransformation of phytosterols into C-19 steroids, including this compound, provides insights into the production of steroid-based drugs (Zhang et al., 2023).
Properties
CAS No. |
18149-97-8 |
---|---|
Molecular Formula |
C19H24O3 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14R)-14-hydroxy-10,13-dimethyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H24O3/c1-17-8-5-13(20)11-12(17)3-4-15-14(17)6-9-18(2)16(21)7-10-19(15,18)22/h5,8,11,14-15,22H,3-4,6-7,9-10H2,1-2H3/t14-,15+,17-,18+,19+/m0/s1 |
InChI Key |
JPSFSZXAYMJGAK-BSWVEEBUSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@]1(CCC2=O)O)CCC4=CC(=O)C=C[C@]34C |
SMILES |
CC12CCC3C(C1(CCC2=O)O)CCC4=CC(=O)C=CC34C |
Canonical SMILES |
CC12CCC3C(C1(CCC2=O)O)CCC4=CC(=O)C=CC34C |
18149-97-8 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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